molecular formula C7H13FO2S B1454181 Cyclohexylmethanesulfonyl fluoride CAS No. 4352-31-2

Cyclohexylmethanesulfonyl fluoride

Cat. No. B1454181
CAS RN: 4352-31-2
M. Wt: 180.24 g/mol
InChI Key: OAADUJDYQWVARQ-UHFFFAOYSA-N
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Description

Cyclohexylmethanesulfonyl fluoride is a chemical compound with the molecular formula C7H13FO2S . It has a molecular weight of 180.24 . The IUPAC name for this compound is also this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13FO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h7H,1-6H2 . The Canonical SMILES representation is C1CCC(CC1)CS(=O)(=O)F .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 180.24 g/mol . It has a topological polar surface area of 42.5 Ų and a complexity of 199 .

Scientific Research Applications

Selective Fluoride Opening of Aziridines

Cyclohexylmethanesulfonyl fluoride has been implicated in the synthesis of fluorinated compounds through the selective fluoride opening of aziridines. This process involves the stereoselective aziridination of olefinic bonds in a bicyclic lactam and regioselective ring opening, yielding fluorinated diamino acid derivatives. Such methodologies highlight the compound's utility in introducing fluorine atoms into complex organic frameworks, which is a critical step in the development of fluorinated pharmaceuticals and agrochemicals due to the unique properties that fluorine imparts to organic molecules (Nonn et al., 2015).

In Situ Generation of Anhydrous Fluoride Salts

Another application involves the in situ generation of anhydrous fluoride salts for nucleophilic aromatic substitution reactions. This technique leverages various fluorine-containing electrophiles, including benzenesulfonyl fluoride, to facilitate the transformation of electron-deficient aryl and heteroaryl chlorides as well as nitroarenes. It underscores the versatility of this compound in facilitating the synthesis of complex fluorinated structures through SNAr fluorination reactions (Cismesia et al., 2017).

Electrochemical Oxidative Coupling

This compound's relevance extends to the development of novel synthetic methods, such as the electrochemical oxidative coupling of thiols with potassium fluoride to produce sulfonyl fluorides. This method is particularly noteworthy for its mild conditions and broad substrate scope, including alkyl, benzyl, aryl, and heteroaryl thiols. The approach highlights an environmentally benign pathway to access sulfonyl fluorides, a functional group increasingly used in click chemistry and drug discovery (Laudadio et al., 2019).

Synthesis of Fungicidal Compounds

Research also indicates the potential of this compound in the synthesis of fungicidal compounds. Specifically, novel 2-oxocyclohexylsulfonamides containing fluorine have been synthesized and shown to exhibit fungicidal activity against a range of fungi, demonstrating the compound's potential utility in the development of new agrochemicals (Dao-quan, 2010).

Labeling Reagents for PET Tracers

In the field of biomedical imaging, this compound is involved in the development of fluorothiols as labeling reagents for peptides. These reagents are used in the synthesis of PET (Positron Emission Tomography) tracers, showcasing the compound's importance in creating diagnostic tools for various diseases (Glaser et al., 2004).

Safety and Hazards

Cyclohexylmethanesulfonyl fluoride is associated with certain hazards. It has been classified with the signal word “Danger” and is associated with hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

Sulfonyl fluorides, including Cyclohexylmethanesulfonyl fluoride, are being explored for their potential in various fields. They have found applications in organic synthesis, chemical biology, drug discovery, and materials science . Future research is likely to focus on further exploring these applications and developing new synthetic methods .

Mechanism of Action

Target of Action

Cyclohexylmethanesulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . The primary targets of this compound are likely to be proteins or enzymes in the body that interact with electrophilic species .

Mode of Action

The mode of action of this compound involves its interaction with its targets in the body. As an electrophilic warhead, it can form covalent bonds with nucleophilic sites on proteins or enzymes . This interaction can lead to changes in the function of these proteins or enzymes, potentially altering biochemical processes within the body .

Biochemical Pathways

Given its electrophilic nature, it is likely that it interacts with a variety of biochemical pathways, potentially affecting protein function and enzyme activity

Pharmacokinetics

It is known that sulfonyl fluorides, in general, are resistant to hydrolysis under physiological conditions, which may contribute to their stability and bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential to interact with a variety of proteins and enzymes. These effects could include changes in protein function, alterations in biochemical pathways, and potential impacts on cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the reactivity of the compound. Additionally, the presence of other molecules could influence its interactions with its targets

Biochemical Analysis

Biochemical Properties

Cyclohexylmethanesulfonyl fluoride plays a crucial role in biochemical reactions by inhibiting serine proteases. These enzymes are involved in numerous physiological processes, including digestion, immune response, and blood coagulation. This compound interacts with the active site of serine proteases, forming a covalent bond with the serine residue. This interaction prevents the enzyme from catalyzing its substrate, effectively inhibiting its activity. The compound is particularly effective against enzymes such as trypsin, chymotrypsin, and thrombin .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting serine proteases, which are involved in cell signaling pathways, gene expression, and cellular metabolism. By inhibiting these enzymes, this compound can alter cellular processes such as apoptosis, proliferation, and differentiation. For example, in immune cells, the inhibition of serine proteases can affect the activation and function of immune responses .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a covalent bond with the serine residue in the active site of serine proteases. This covalent modification prevents the enzyme from interacting with its substrate, thereby inhibiting its catalytic activity. The inhibition is irreversible, meaning that the enzyme remains inactive even after the removal of this compound. This mechanism is crucial for its effectiveness as a protease inhibitor in various biochemical applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal storage conditions but can degrade over time, especially in the presence of moisture. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies where it is used to inhibit protease activity during protein extraction and purification .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits serine proteases without causing significant toxicity. At high doses, this compound can cause adverse effects, including toxicity and disruption of normal physiological processes. Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced, leading to issues such as organ damage and impaired immune function .

Metabolic Pathways

This compound is involved in metabolic pathways related to protease inhibition. It interacts with enzymes such as trypsin and chymotrypsin, which are part of the digestive process. By inhibiting these enzymes, this compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic state of the organism. The compound’s interaction with these enzymes is crucial for its role in biochemical research and therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its inhibitory effects on serine proteases. The distribution of this compound within the cell is essential for its effectiveness as a protease inhibitor .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with serine proteases. The compound may also localize to specific organelles, such as lysosomes, where protease activity is high. The targeting of this compound to these compartments is facilitated by its chemical properties and interactions with cellular components. This localization is crucial for its function as a protease inhibitor and its effectiveness in biochemical applications .

properties

IUPAC Name

cyclohexylmethanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAADUJDYQWVARQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501292798
Record name Cyclohexanemethanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4352-31-2
Record name Cyclohexanemethanesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4352-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanemethanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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